

A Technical Guide to the Spectroscopic Characterization of 3-Bromoisoazole-5-carboxylic Acid

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Compound of Interest

Compound Name: **3-Bromoisoazole-5-carboxylic acid**

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This technical guide provides an in-depth overview of the expected spectroscopic data for the characterization of **3-Bromoisoazole-5-carboxylic acid** (CAS: 6567-35-7). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. It also includes generalized experimental protocols for obtaining such data.

Molecular Structure and Properties

- IUPAC Name: 3-bromo-1,2-oxazole-5-carboxylic acid[1]
- Molecular Formula: C₄H₂BrNO₃[1][2]
- Molecular Weight: 191.97 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For **3-Bromoisoazole-5-carboxylic acid**, one would expect a simple yet

informative set of spectra.

Predicted ^1H NMR Data

The proton NMR spectrum is anticipated to show two distinct signals: one for the isoxazole ring proton and another for the acidic proton of the carboxylic acid.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Isoxazole Proton	~7.0 - 7.5	Singlet (s)	1H	H-4
Carboxylic Acid Proton	> 12.0	Broad Singlet (br s)	1H	-COOH

Rationale: The isoxazole ring contains a single proton at the C-4 position. Its chemical shift is influenced by the electronegative oxygen and nitrogen atoms and the bromine atom. The carboxylic acid proton signal is characteristically downfield and often broad due to hydrogen bonding and chemical exchange. Its visibility can be dependent on the solvent and concentration.[\[3\]](#)[\[4\]](#)

Predicted ^{13}C NMR Data

The carbon NMR spectrum should account for all four carbon atoms in the molecule, each with a unique chemical environment.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment
Quaternary Carbon	~155 - 160	C-5 (attached to COOH)
Quaternary Carbon	~145 - 150	C-3 (attached to Br)
Methine Carbon	~115 - 120	C-4
Carbonyl Carbon	~160 - 170	-COOH

Rationale: The chemical shifts are estimated based on the effects of substituents on the isoxazole ring. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm

range.[3][4] The carbons attached to the electronegative bromine (C-3) and the carboxylic group (C-5) are expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-Bromoisoazole-5-carboxylic acid** would be dominated by absorptions from the carboxylic acid group.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description of Band
O-H (Carboxylic Acid)	2500 - 3300	Very Broad
C=O (Carboxylic Acid)	1700 - 1730	Strong, Sharp
C=N (Isoazole Ring)	1580 - 1620	Medium
C-O	1200 - 1300	Medium

Rationale: Carboxylic acids are well-known for their very broad O-H stretching band, which arises from strong intermolecular hydrogen bonding.[4][5] The carbonyl (C=O) stretch is also a prominent and strong absorption.[4][5] Absorptions for the C=N and other ring vibrations would also be present but are generally less intense.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Ion	Predicted m/z	Notes
$[M]^+$	191 / 193	Molecular ion peak. The presence of a bromine atom results in a characteristic $M+2$ peak ($[M+2]^+$) of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ^{79}Br and ^{81}Br isotopes.
$[M-\text{OH}]^+$	174 / 176	Loss of the hydroxyl radical.
$[M-\text{COOH}]^+$	146 / 148	Loss of the carboxylic acid group (formyl radical).

Rationale: The key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine. The two stable isotopes, ^{79}Br and ^{81}Br , have nearly equal natural abundances (50.7% and 49.3%, respectively), leading to two peaks of almost equal height separated by 2 m/z units for any fragment containing the bromine atom.[\[6\]](#)

Experimental Protocols

The following are generalized procedures for the spectroscopic analysis of a solid organic acid like **3-Bromoisoazole-5-carboxylic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.
- Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[\[7\]](#)
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy Protocol

- Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} . Perform a background scan of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

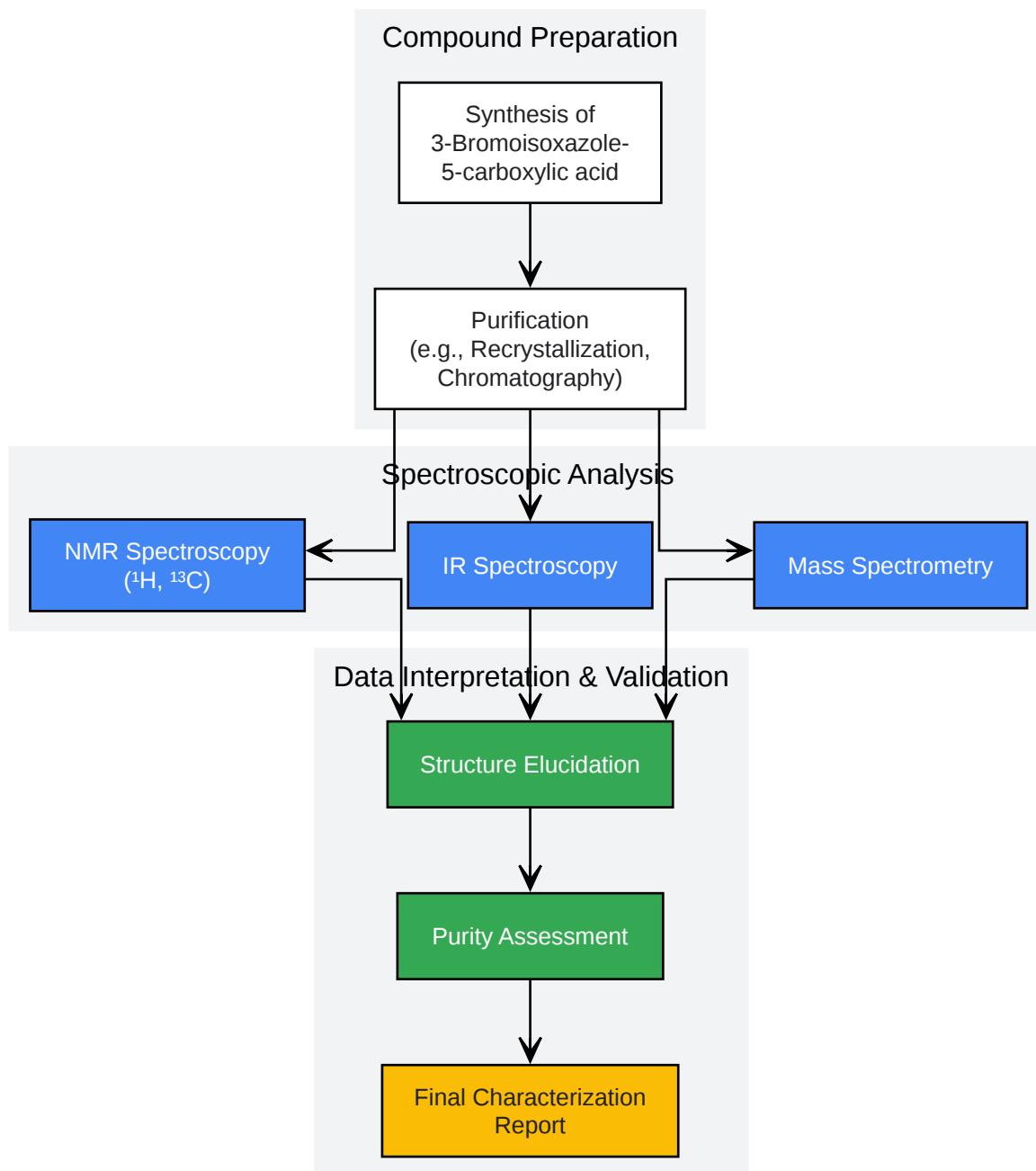
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer, for example, with an Electrospray Ionization (ESI) source for initial molecular weight confirmation.
- Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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